5-m-Tolylisoxazol-3-amine: Molecular Architecture, Chemical Reactivity, and Applications in Drug Discovery
5-m-Tolylisoxazol-3-amine: Molecular Architecture, Chemical Reactivity, and Applications in Drug Discovery
Executive Summary
5-m-Tolylisoxazol-3-amine (CAS: 925005-37-4) is a highly versatile heterocyclic building block that has gained significant traction in modern medicinal chemistry and agrochemical development. Characterized by a 3-aminoisoxazole core substituted with a meta-tolyl group at the C5 position, this compound serves as a privileged pharmacophore. Its unique hydrogen-bonding profile makes it an ideal bioisostere for phenols and amides, particularly in the design of kinase inhibitors where it acts as a robust hinge-binding motif. This technical guide explores its physicochemical properties, mechanistic reactivity, and validated synthetic protocols to provide researchers with a comprehensive framework for utilizing this compound in drug discovery pipelines.
Molecular Architecture & Physicochemical Profile
The structural integrity of 5-m-tolylisoxazol-3-amine relies on the electron-rich, aromatic isoxazole ring. The presence of the electronegative oxygen and nitrogen atoms in the ring creates a distinct dipole moment, while the primary amine at the C3 position offers both hydrogen-bond donor and acceptor capabilities. The meta-tolyl substitution at C5 provides a lipophilic vector that is crucial for occupying hydrophobic pockets in target proteins.
Quantitative Data Summary
To facilitate compound tracking and assay design, the core physicochemical properties are summarized below, grounded by commercial analytical standards[1].
| Property | Value |
| Chemical Name | 5-(3-Methylphenyl)isoxazol-3-amine |
| CAS Registry Number | 925005-37-4 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| SMILES String | NC1=NOC(C2=CC=CC(C)=C2)=C1 |
| Melting Point | 94 – 97 °C |
| Physical State | Solid |
| GHS Hazard Classification | Acute Tox. 4 (Oral) - H302 |
Chemical Reactivity & Mechanistic Pathways
The reactivity of 5-m-tolylisoxazol-3-amine is dictated by the orthogonal electronic properties of its functional groups. As an application scientist, understanding these pathways is critical for downstream derivatization.
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C3-Amine Nucleophilicity: The primary amine is moderately nucleophilic. While the lone pair is partially delocalized into the electron-deficient isoxazole ring, it readily undergoes acylation, alkylation, and sulfonylation. This is the primary vector for incorporating the molecule into larger drug scaffolds.
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C4-Electrophilic Aromatic Substitution (EAS): The C4 position of the isoxazole ring is the most electron-rich carbon in the heterocycle. It is highly susceptible to electrophilic attack, allowing for selective halogenation (e.g., bromination using NBS) or nitration.
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N-O Bond Reductive Cleavage: Under strong reductive conditions (e.g., H₂ with Pd/C, or Fe/HCl), the labile N-O bond of the isoxazole ring can be cleaved to yield versatile β-amino enone or 1,3-diketone derivatives.
Fig 1. Orthogonal chemical reactivity pathways of 5-m-Tolylisoxazol-3-amine.
Synthetic Methodologies
While modern catalytic methods such as the addition-elimination of amines on 3-bromoisoxazolines have been developed by Merck Frosst researchers [2], the most direct, scalable, and regioselective method for synthesizing 3-aminoisoxazoles with a primary amine relies on the condensation of a β-ketonitrile with hydroxylamine [3].
Step-by-Step Protocol: Regioselective Cyclization
Objective: Synthesize 5-m-tolylisoxazol-3-amine from 3-oxo-3-(m-tolyl)propanenitrile.
1. Reagent Preparation & Solvation
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Action: Dissolve 10.0 mmol of 3-oxo-3-(m-tolyl)propanenitrile (CAS: 53882-81-8) [4] in 30 mL of absolute ethanol in a round-bottom flask.
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Causality: Ethanol serves as a protic solvent that completely solubilizes the starting material while stabilizing the transition states during the subsequent oximation.
2. pH-Controlled Oximation
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Action: Add 12.0 mmol (1.2 eq) of hydroxylamine hydrochloride (NH₂OH·HCl) and 12.0 mmol (1.2 eq) of anhydrous sodium acetate (NaOAc) to the solution.
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Causality: This is the most critical mechanistic step. Sodium acetate neutralizes the HCl, buffering the solution to a mildly acidic pH (~5-6). At this pH, the more nucleophilic nitrogen atom of hydroxylamine selectively attacks the ketone carbonyl rather than the nitrile. Strongly basic conditions would invert this selectivity, leading to the undesired 5-amino-3-(m-tolyl)isoxazole isomer.
3. Intramolecular Cyclization
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Action: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.
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Causality: Thermal energy drives the intramolecular nucleophilic attack of the newly formed oxime oxygen onto the electrophilic carbon of the adjacent nitrile group. Subsequent tautomerization yields the aromatic isoxazole ring.
4. System Validation (In-Process Control)
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Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS.
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Validation: The complete disappearance of the UV-active β-ketonitrile spot confirms the completion of the cyclization. The protocol is self-validating; if starting material persists, the pH has likely drifted, requiring an adjustment with trace NaOAc.
5. Workup and Polymorphic Purification
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Action: Concentrate the reaction mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize the crude product from an ethanol/water mixture.
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Causality: The aqueous wash removes residual salts and unreacted hydroxylamine. Recrystallization exploits the differential solubility of the target 3-aminoisoxazole and trace isomeric byproducts, ensuring a high-purity solid with a sharp melting point (94–97 °C).
Fig 2. Regioselective synthetic workflow for 5-m-Tolylisoxazol-3-amine.
Applications in Drug Discovery & Medicinal Chemistry
The 3-aminoisoxazole motif is highly prized in rational drug design, particularly in the development of targeted therapies.
Kinase Inhibitor Hinge Binding: In the context of oncology and autoimmune diseases, 5-m-tolylisoxazol-3-amine derivatives are frequently utilized to target kinases such as KIT, CSF-1R, and FLT3 [3]. The primary amine (C3-NH₂) acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the isoxazole nitrogen (N2) acts as a hydrogen bond acceptor to the backbone amide NH.
Simultaneously, the meta-tolyl group at the C5 position is strategically angled to project into the hydrophobic pocket adjacent to the ATP-binding site. The methyl group on the phenyl ring provides enhanced van der Waals interactions compared to an unsubstituted phenyl ring, significantly increasing target affinity and residence time.
Safety, Handling, and Toxicity
As with all biologically active building blocks, strict laboratory safety protocols must be adhered to.
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Toxicity: 5-m-Tolylisoxazol-3-amine is classified under GHS as Acute Tox. 4 (Oral) , carrying the hazard statement H302 (Harmful if swallowed) [1].
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Handling: It should be handled in a certified fume hood using nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids, which could trigger unwanted reactions at the amine or cause ring degradation.
References
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Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines, Organic Letters (ACS Publications), 2009. Available at:[Link]
- Biaryl compounds and methods of use thereof (WO2011022473A1), Google Patents, 2011.
